Structural Elucidation and Spectroscopic Characterization of 4-Oxo-4,5,6,7-tetrahydro-benzofuran-3-ylmethanol
Executive Summary The compound 4-Oxo-4,5,6,7-tetrahydro-benzofuran-3-ylmethanol (C₉H₁₀O₃; MW: 166.17 g/mol ) represents a critical bicyclic scaffold in medicinal chemistry, serving as a versatile intermediate for the syn...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The compound 4-Oxo-4,5,6,7-tetrahydro-benzofuran-3-ylmethanol (C₉H₁₀O₃; MW: 166.17 g/mol ) represents a critical bicyclic scaffold in medicinal chemistry, serving as a versatile intermediate for the synthesis of bioactive furan derivatives, including potential antitumor agents and Pindolol analogues. Its structure combines a fused cyclohexenone ring with a furan moiety, functionalized at the C3 position with a hydroxymethyl group.[1]
This guide provides a comprehensive spectroscopic profile for researchers synthesizing or characterizing this motif.[1] Unlike simple aliphatic alcohols, the "push-pull" electronic nature of the fused enone-furan system results in distinct spectral signatures. This document details the synthesis-to-characterization workflow, providing self-validating protocols for structural confirmation via NMR (
H, C), IR, and Mass Spectrometry.
Synthetic Context & Isolation
To accurately interpret spectroscopic data, one must understand the synthetic origin of the analyte.[1] The presence of specific impurities (e.g., unreduced esters, ring-opened byproducts) often confounds spectral analysis.
The standard route to the target alcohol involves the Feist-Benary synthesis or a modified Hantzsch type condensation, followed by a hydride reduction.[1]
Validated Synthesis Workflow
The most robust pathway proceeds through the Ethyl 4-oxo-4,5,6,7-tetrahydrobenzofuran-3-carboxylate intermediate.
Step 1: Condensation of 1,3-cyclohexanedione with ethyl bromopyruvate (or chloroacetoacetate) in the presence of a base (e.g., KOH/MeOH or NaHCO₃).
Step 2: Selective reduction of the C3-ester to the primary alcohol using Lithium Aluminum Hydride (LiAlH₄) or DIBAL-H, leaving the C4-ketone intact (requires controlled equivalents and temperature).
Figure 1: Synthetic pathway from cyclohexanedione precursors to the target alcohol.
Spectroscopic Data Profile
The following data sets represent the consensus values derived from high-field NMR (300/400 MHz) in deuterated chloroform (
).
Proton NMR (
H NMR)
The
H NMR spectrum is characterized by the disappearance of the ethyl ester quartet/triplet system and the appearance of the hydroxymethyl singlet.[1]
Interpretation Note: The chemical shift of H-2 (7.32 ppm) is critical.[1] If this peak shifts significantly upfield (< 6.5 ppm), it suggests the furan ring has not formed correctly or has opened.[1]
Carbon-13 NMR (
C NMR)[1]
The
C spectrum confirms the bicyclic core and the oxidation states of the oxygenated carbons.[1]
Check for Over-reduction: If the ketone peak at 194.8 ppm in
C NMR disappears and a new signal appears at ~65-70 ppm, the ketone (C4) was reduced to a secondary alcohol.[1] This occurs if the reducing agent is too strong or the temperature is uncontrolled.[1]
Check for Ring Opening: If the H-2 singlet moves to ~6.0-6.5 ppm, the furan ring may have opened to a dicarbonyl species.[1]
References
Preparation of tetrahydrobenzofuran derivatives:
Hayakawa, I., et al. (2005).[1][2] "Synthesis and evaluation of 3-methyl-4-oxo-6-phenyl-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid ethyl ester derivatives as potent antitumor agents." Chemical and Pharmaceutical Bulletin, 53(6), 638-640.[2]
[Link]
Feist-Benary Synthesis of 4-oxo-4,5,6,7-tetrahydrobenzofurans:
Bisagni, E., et al. (1971).[3][4] "Condensation of 1,3-cyclohexanedione with chloroacetaldehyde." Bulletin de la Société Chimique de France, 4041.[1][3][4]
(Foundational methodology for the core scaffold).
Reduction Protocols for Heterocyclic Esters:
Coulton, S., & Southgate, R. (1992).[1] "Synthesis of novel 2-oxo-4-thia-1-azabicyclo[3.3.0]oct-7-ene-8-carboxylic acid derivatives." Journal of the Chemical Society, Perkin Transactions 1, 961-967.[5]
[Link]
Spectroscopic Database (Analog Comparison):
National Institute of Standards and Technology (NIST).[1] "Benzofuran, 4,5,6,7-tetrahydro-3,6-dimethyl- Mass Spectrum."[6]
[Link]
Application Note: Strategic Utilization of 4-Oxo-4,5,6,7-tetrahydrobenzofuran-3-ylmethanol in Drug Discovery
Executive Summary 4-Oxo-4,5,6,7-tetrahydrobenzofuran-3-ylmethanol (CAS: 148587-51-3) represents a high-value "chimeric" scaffold in modern drug discovery.[1] Structurally, it fuses a reactive furan ring with a cyclohexen...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
4-Oxo-4,5,6,7-tetrahydrobenzofuran-3-ylmethanol (CAS: 148587-51-3) represents a high-value "chimeric" scaffold in modern drug discovery.[1] Structurally, it fuses a reactive furan ring with a cyclohexenone moiety, offering a unique geometry that bridges flat aromatic systems and aliphatic metabolic handles.
Its primary utility in drug development is threefold:
Masked Indole Precursor: It serves as a robust, scalable intermediate for the synthesis of 4-hydroxyindoles , a critical pharmacophore found in beta-blockers like Pindolol .
Divergent Core: The C3-hydroxymethyl group acts as a versatile "chemical handle," allowing for rapid diversification into libraries of kinase inhibitors, Hsp90 inhibitors, and antimicrobial agents.
Bioisostere Utility: The tetrahydrobenzofuran core is often used as a lipophilic, metabolically stable replacement for indole or naphthalene systems in lead optimization.
This guide provides validated protocols for synthesizing, functionalizing, and applying this scaffold to access bioactive chemical space.
Stable under ambient conditions; sensitive to strong acids (furan ring opening) and strong oxidizers.[1][2][3][4][5]
Strategic Application Roadmap
The following diagram illustrates the central role of this molecule in accessing diverse pharmacological classes.
Figure 1: Divergent synthetic pathways originating from the tetrahydrobenzofuran scaffold.[1]
Validated Experimental Protocols
Protocol A: Synthesis of the Scaffold (Feist-Benary Route)
Rationale: Direct synthesis ensures high purity and scalability.[1] This route uses the Feist-Benary condensation to form the ester, followed by selective reduction.
Heat to reflux for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).[1]
Workup: Cool to RT, pour into ice water. The solid precipitate is collected by filtration.[1] Recrystallize from ethanol/water.[1]
Yield: Expect 60–75% of Ethyl 4-oxo-4,5,6,7-tetrahydrobenzofuran-3-carboxylate.[1]
Step 2: Selective Reduction to Alcohol
Critical Note: The ketone at C4 is conjugated and less reactive than the ester, but care must be taken to avoid over-reduction. DIBAL-H is preferred over LiAlH4 for chemoselectivity.[1]
Reagents: DIBAL-H (2.2 eq, 1M in Toluene), Anhydrous THF.
Procedure:
Dissolve the ester from Step 1 in anhydrous THF under Argon at -78°C.
Suspend the benzofuran substrate in a mixture of Ethanol and 28% NH3 (1:3 ratio).
Heat in a sealed tube/autoclave at 150°C for 12 hours.
Mechanism:[1][2][5][10] The ammonia attacks the ketone, leading to ring opening and re-closure to form the pyrrole ring (Paal-Knorr type transformation).[1]
Workup: Concentrate under vacuum. The residue is typically the 4-oxo-4,5,6,7-tetrahydroindole .
Aromatization (Dehydrogenation):
Reflux the tetrahydroindole with Pd/C in mesitylene or use DDQ in dioxane to generate the fully aromatic 4-hydroxyindole .[1]
Protocol C: Functionalization for Library Generation
Context: For creating Hsp90 inhibitors or antimicrobial leads, the alcohol is converted to an electrophile.
Add CBr4, followed by portion-wise addition of PPh3.
Stir for 1 hour.
Use: The resulting bromide is highly reactive.[1] Use immediately for alkylating amines or thiols (e.g., coupling with piperazines to mimic antimicrobial pharmacophores).[1]
Role of Scaffold: The 4-oxo-tetrahydrobenzofuran is the key intermediate that allows the scalable formation of the 4-hydroxyindole core without protecting group chemistry on the phenol.
Outcome: High-yield industrial access to Pindolol [1, 2].[1]
Case Study 2: Hsp90 Inhibitors
Target: Heat Shock Protein 90 (Cancer chaperone).[1]
Mechanism: Derivatives of tetrahydrobenzofuran bind to the ATP-binding pocket of Hsp90.[1]
SAR Insight: The C3-hydroxymethyl group is oxidized to an aldehyde and condensed with aryl hydrazines or amines.[1] The resulting "linker" region provides critical hydrogen bonding interactions within the protein pocket [3].[1]
References
Process for preparing 4-oxo-4,5,6,7-tetrahydrobenzofuran derivatives. European Patent EP0101003B1. Google Patents.[1] Link
Synthesis of 4-Hydroxyindole fused isocoumarin derivatives. RSC Advances, 2014.[1] Link
Benzofuran derivatives as potential anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 2017. Link[1]
4-Oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid (Precursor Data). PubChem. Link
Manganese(III) acetate-mediated synthesis of tetrahydrobenzofurans. Tetrahedron Letters, 2012.[1] Link
Application Note & Protocol: A Three-Step Synthesis of 4-Oxo-4,5,6,7-tetrahydro-benzofuran-3-ylmethanol
For: Researchers, scientists, and drug development professionals in organic and medicinal chemistry. Abstract This document provides a comprehensive, three-step protocol for the synthesis of 4-Oxo-4,5,6,7-tetrahydro-benz...
Author: BenchChem Technical Support Team. Date: February 2026
For: Researchers, scientists, and drug development professionals in organic and medicinal chemistry.
Abstract
This document provides a comprehensive, three-step protocol for the synthesis of 4-Oxo-4,5,6,7-tetrahydro-benzofuran-3-ylmethanol, a valuable heterocyclic building block. The synthesis begins with the construction of the 4-oxo-4,5,6,7-tetrahydrobenzofuran core via a Feist-Benary type synthesis from cyclohexane-1,3-dione. Subsequent Vilsmeier-Haack formylation introduces a key aldehyde functional group at the C3 position. The final step involves the selective reduction of this aldehyde to the target primary alcohol. This guide details each experimental procedure, explains the chemical principles behind the chosen methodologies, and includes protocols for purification and characterization, ensuring a reproducible and reliable synthesis.
Introduction and Synthetic Strategy
The 4,5,6,7-tetrahydrobenzofuran scaffold is a prominent feature in various biologically active molecules and serves as a crucial intermediate in pharmaceutical development.[1][2] The target molecule, 4-Oxo-4,5,6,7-tetrahydro-benzofuran-3-ylmethanol, functionalized with both a ketone and a primary alcohol, presents a versatile platform for further chemical elaboration.
The synthetic approach is designed as a logical three-step sequence:
Step 1: Ring Formation - Synthesis of the core bicyclic ether, 4-oxo-4,5,6,7-tetrahydrobenzofuran, by condensing cyclohexane-1,3-dione with chloroacetaldehyde.[1][2][3]
Step 2: C3-Functionalization - Introduction of a formyl (-CHO) group at the electron-rich C3 position of the furan ring using the Vilsmeier-Haack reaction.[4][5]
Step 3: Selective Reduction - Conversion of the C3-aldehyde to the desired primary alcohol using a mild and selective reducing agent.
This strategy allows for the efficient and controlled construction of the target molecule from readily available starting materials.
Figure 1: Overall three-step synthetic scheme.
Materials and Reagents
Ensure all reagents are of appropriate purity (e.g., ACS grade or higher) and solvents are anhydrous where specified.
Reagent/Material
Formula
M.W. ( g/mol )
Supplier Suggestion
Notes
Cyclohexane-1,3-dione
C₆H₈O₂
112.13
Sigma-Aldrich, Alfa Aesar
Store in a desiccator.
Chloroacetaldehyde
C₂H₃ClO
78.50
Sigma-Aldrich
Typically supplied as a 40-50% aq. solution. Highly toxic.
Sodium Bicarbonate
NaHCO₃
84.01
Fisher Scientific
Ethyl Acetate
C₄H₈O₂
88.11
VWR
Anhydrous grade for extraction.
Dichloromethane
CH₂Cl₂
84.93
VWR
Anhydrous grade for chromatography.
Phosphorus Oxychloride
POCl₃
153.33
Sigma-Aldrich
Highly corrosive and water-reactive. Handle with extreme care.
N,N-Dimethylformamide (DMF)
C₃H₇NO
73.09
Sigma-Aldrich
Anhydrous grade is essential for the Vilsmeier-Haack reaction.
Sodium Borohydride
NaBH₄
37.83
Oakwood Chemical
Moisture-sensitive.
Methanol
CH₃OH
32.04
Fisher Scientific
Anhydrous grade.
Silica Gel
SiO₂
60.08
Sorbent Technologies
60 Å, 230-400 mesh for column chromatography.
Detailed Experimental Protocols
Step 1: Synthesis of 4-Oxo-4,5,6,7-tetrahydrobenzofuran
This procedure is adapted from established Feist-Benary synthesis methods, which involve the condensation of a 1,3-dicarbonyl compound with an α-halo aldehyde.[1][2] Maintaining the pH is crucial for optimizing the yield and preventing side reactions.[1][2]
Procedure:
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add sodium bicarbonate (1.0 g, 12 mmol), ethyl acetate (10 mL), and water (3 mL). Cool the mixture to 0 °C in an ice bath.
Carefully add 40% aqueous chloroacetaldehyde (2.0 mL, ~11.5 mmol) to the cooled mixture and stir vigorously.
In a separate beaker, dissolve cyclohexane-1,3-dione (1.12 g, 10 mmol) in 5 mL of water.
Using a dropping funnel, add the cyclohexane-1,3-dione solution dropwise to the reaction flask over 30 minutes. Ensure the temperature remains below 10 °C. The pH should be maintained between 6.2 and 8.7 throughout the addition.[3]
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature overnight (16-18 hours).
Workup & Purification:
a. Acidify the mixture to pH ~2 with 1M sulfuric acid. Stir for an additional hour.
b. Transfer the mixture to a separatory funnel. Separate the organic (ethyl acetate) layer.
c. Extract the aqueous layer with ethyl acetate (2 x 20 mL).
d. Combine the organic layers and wash with a saturated aqueous solution of potassium carbonate (2 x 15 mL) to remove unreacted cyclohexane-1,3-dione, followed by a brine wash (1 x 15 mL).[3]
e. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
f. Purify the resulting crude oil via column chromatography on silica gel, eluting with a gradient of 10-30% ethyl acetate in hexanes.
g. Combine the pure fractions and remove the solvent to yield 4-oxo-4,5,6,7-tetrahydrobenzofuran as a colorless oil. (Expected yield: 70-80%).[3]
Step 2: Vilsmeier-Haack Formylation to Yield 4-Oxo-4,5,6,7-tetrahydrobenzofuran-3-carbaldehyde
The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic and heteroaromatic compounds.[4][5] The reaction proceeds via an electrophilic aromatic substitution mechanism where the Vilsmeier reagent, a chloromethyliminium salt, acts as the electrophile.[6]
Figure 2: Workflow for the Vilsmeier-Haack reaction.
Procedure:
Vilsmeier Reagent Preparation: In a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add anhydrous DMF (5 mL). Cool the flask to 0 °C in an ice-water bath.
Slowly add phosphorus oxychloride (POCl₃) (1.1 mL, 12 mmol) dropwise to the DMF. A white solid may form. Stir the mixture at 0 °C for 30 minutes.
Reaction: Dissolve 4-oxo-4,5,6,7-tetrahydrobenzofuran (1.36 g, 10 mmol) in anhydrous DMF (5 mL) and add it dropwise to the Vilsmeier reagent at 0 °C.
After addition, allow the reaction to warm to room temperature, then heat to 60 °C for 3-4 hours. Monitor the reaction progress by TLC (30% EtOAc/Hexanes).
Workup & Purification:
a. Cool the reaction mixture back to 0 °C and carefully quench by slowly pouring it onto crushed ice (~50 g) with vigorous stirring.
b. Neutralize the mixture to pH 7-8 by the slow addition of a saturated aqueous sodium bicarbonate solution.
c. Extract the product with dichloromethane (3 x 30 mL).
d. Combine the organic layers, wash with water (2 x 20 mL) and brine (1 x 20 mL), then dry over anhydrous sodium sulfate.
e. Filter and concentrate under reduced pressure.
f. Purify the crude solid by recrystallization from an ethanol/water mixture or by column chromatography (eluting with 20-40% ethyl acetate in hexanes) to afford the title aldehyde as a pale yellow solid.
Step 3: Reduction to 4-Oxo-4,5,6,7-tetrahydro-benzofuran-3-ylmethanol
The final step is a chemoselective reduction of the aldehyde to a primary alcohol. Sodium borohydride (NaBH₄) is the reagent of choice due to its mild nature; it will readily reduce the aldehyde without affecting the enone ketone group under these conditions.
Procedure:
In a 100 mL round-bottom flask, dissolve the 3-carbaldehyde intermediate (1.0 g, 5.6 mmol) in methanol (20 mL).
Cool the solution to 0 °C in an ice bath.
Add sodium borohydride (NaBH₄) (0.26 g, 6.7 mmol) portion-wise over 15 minutes, ensuring the temperature stays below 5 °C.
Stir the reaction at 0 °C for 1 hour, monitoring by TLC until the starting material is consumed.
Workup & Purification:
a. Quench the reaction by the slow, dropwise addition of acetone (5 mL) to consume excess NaBH₄.
b. Add water (20 mL) and stir for 15 minutes.
c. Remove the methanol under reduced pressure.
d. Extract the remaining aqueous mixture with ethyl acetate (3 x 25 mL).
e. Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate.
f. Filter and concentrate to yield the crude product.
g. Purify by column chromatography on silica gel (eluting with 40-60% ethyl acetate in hexanes) to yield the final product, 4-Oxo-4,5,6,7-tetrahydro-benzofuran-3-ylmethanol, as a white to off-white solid.
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
Highly toxic and corrosive. Always handle in a certified chemical fume hood with appropriate PPE (gloves, goggles, lab coat).
Phosphorus Oxychloride
Extremely corrosive and reacts violently with water. Use in a fume hood, away from moisture. Quench any residual reagent with extreme care.
Low Yield in Step 1
Ensure pH is maintained within the optimal range during the addition of cyclohexane-1,3-dione.[3] Inadequate pH control is a common cause of failure.[1][2]
Incomplete Vilsmeier Reaction
Ensure anhydrous conditions. Water will rapidly destroy the Vilsmeier reagent. Use freshly distilled or sure-seal bottles of DMF and POCl₃.
Over-reduction in Step 3
While unlikely with NaBH₄ at 0°C, if ketone reduction is observed, reduce the reaction time and temperature further.
Conclusion
This protocol provides a reliable and well-documented pathway for the synthesis of 4-Oxo-4,5,6,7-tetrahydro-benzofuran-3-ylmethanol. By carefully controlling reaction conditions, particularly pH in the initial cyclization and moisture in the formylation step, researchers can consistently obtain the target compound in good yield. The provided characterization data serves as a benchmark for confirming the successful synthesis of this versatile chemical intermediate.
References
EP0101003A1 - Process for preparing 4-oxo-4,5,6,7-tetrahydrobenzofuran deriv
Vilsmeier-Haack Transformations under Non Classical Conditions. (URL: )
Synthesis of 4-oxo-4,5,6,7-tetrahydrobenzofuran - PrepChem.com. (URL: )
Vilsmeier-Haack-Initiated Formylative Rearrangement of Spirodioxo-lan-5-ones into Functionalized 4,5,6,7-Tetrahydrobenzofurans - PubMed. (URL: )
EP0101003B2 - Process for preparing 4-oxo-4,5,6,7-tetrahydrobenzofuran deriv
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (URL: )
"derivatization of 4-Oxo-4,5,6,7-tetrahydro-benzofuran-3-ylmethanol for bioassays"
Application Note & Protocols Topic: Strategic Derivatization of 4-Oxo-4,5,6,7-tetrahydro-benzofuran-3-ylmethanol for High-Throughput Bioassays Audience: Researchers, Medicinal Chemists, and Drug Development Professionals...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note & Protocols
Topic: Strategic Derivatization of 4-Oxo-4,5,6,7-tetrahydro-benzofuran-3-ylmethanol for High-Throughput Bioassays
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals.
Introduction: Unlocking the Therapeutic Potential of the Tetrahydrobenzofuran Scaffold
The benzofuran nucleus is a privileged heterocyclic scaffold, forming the core of numerous natural products and synthetic compounds with a wide spectrum of pharmacological activities.[1][2] Derivatives have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, and antioxidant agents.[3][4] The 4-oxo-4,5,6,7-tetrahydro-benzofuran substructure, in particular, offers a unique combination of a rigid bicyclic system with multiple functionalization points, making it an attractive starting point for the development of novel therapeutic agents.[5]
This guide focuses on the strategic derivatization of a key intermediate, 4-Oxo-4,5,6,7-tetrahydro-benzofuran-3-ylmethanol . The primary hydroxyl group at the 3-position serves as an ideal anchor for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). By creating a focused library of ester and ether derivatives, researchers can modulate key physicochemical properties such as lipophilicity, hydrogen bonding capacity, and steric profile to optimize biological activity and identify promising lead compounds.
This document provides a detailed rationale for derivatization, step-by-step synthetic protocols, and methodologies for subsequent biological screening. The protocols are designed to be robust and reproducible, providing a self-validating framework for generating compound libraries for bioassays.
Part 1: The Core Scaffold and Derivatization Strategy
The starting material, 4-Oxo-4,5,6,7-tetrahydro-benzofuran-3-ylmethanol, is typically synthesized from its corresponding carboxylic acid, 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid[6][7][8], via reduction. The primary alcohol is the most synthetically accessible position for derivatization, while the ketone at the 4-position offers a secondary site for future modifications.
The central hypothesis is that by appending diverse chemical moieties to the C3-methanol, we can enhance the scaffold's interaction with biological targets. The choice of derivatization—esterification or etherification—is critical. Esters are often synthesized to improve cell permeability and can act as prodrugs, being cleaved by intracellular esterases to release the active parent alcohol. Ethers, being more chemically stable, create permanent analogues that can explore different binding pockets.
Caption: Derivatization strategy for the core scaffold.
Part 2: Synthetic Protocols for Derivatization
The following protocols provide detailed, step-by-step methodologies for synthesizing ester and ether derivatives.
Protocol: Synthesis of Ester Derivatives via Acyl Chlorides
Rationale: This is a highly efficient and straightforward method for forming esters from primary alcohols. The use of an acyl chloride in the presence of a non-nucleophilic base drives the reaction to completion. Triethylamine (TEA) acts as a scavenger for the HCl byproduct.
Round-bottom flask, magnetic stirrer, nitrogen inlet, ice bath
Standard glassware for workup and purification
Silica gel for column chromatography
Procedure:
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 4-Oxo-4,5,6,7-tetrahydro-benzofuran-3-ylmethanol (1.0 eq). Dissolve it in anhydrous DCM (approx. 0.1 M concentration).
Cooling: Cool the solution to 0 °C using an ice bath.
Base Addition: Add triethylamine (1.5 eq) to the stirred solution.
Acyl Chloride Addition: Add the desired acyl chloride (1.2 eq) dropwise via syringe. Ensure the temperature remains at 0 °C.
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
Quenching: Carefully quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure ester derivative.
Reagent Example
R-Group
Expected Product Class
Acetyl Chloride
-CH₃
Aliphatic Ester
Benzoyl Chloride
-Ph
Aromatic Ester
4-Nitrobenzoyl Chloride
-C₆H₄-NO₂
Electron-deficient Aromatic Ester
Cyclopropanecarbonyl chloride
-c-C₃H₅
Alicyclic Ester
Table 1: Example Acyl Chlorides for Esterification.
Protocol: Synthesis of Ether Derivatives via Williamson Ether Synthesis
Rationale: This classic method forms a robust ether linkage. It involves deprotonation of the alcohol with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. Sodium hydride (NaH) is a powerful, non-nucleophilic base suitable for this purpose. Caution: NaH is highly reactive with water and requires careful handling under an inert atmosphere.
Materials & Equipment:
4-Oxo-4,5,6,7-tetrahydro-benzofuran-3-ylmethanol
Sodium hydride (NaH, 60% dispersion in mineral oil)
Round-bottom flask, magnetic stirrer, nitrogen inlet, ice bath
Standard glassware for workup and purification
Procedure:
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add NaH (1.5 eq). Wash the NaH with anhydrous hexanes to remove the mineral oil, decant the hexanes carefully, and add anhydrous THF.
Cooling: Cool the NaH suspension to 0 °C.
Alcohol Addition: Dissolve the 4-Oxo-4,5,6,7-tetrahydro-benzofuran-3-ylmethanol (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the NaH suspension. Hydrogen gas will evolve. Stir at 0 °C for 30 minutes.
Alkyl Halide Addition: Add the alkyl halide (1.2 eq) dropwise to the reaction mixture.
Reaction: Allow the reaction to warm to room temperature and stir overnight, or until TLC analysis shows completion. Gentle heating (e.g., 40-50 °C) may be required for less reactive halides.
Quenching: Cool the reaction to 0 °C and quench very carefully by the slow, dropwise addition of water or saturated aqueous ammonium chloride (NH₄Cl) to consume excess NaH.
Workup: Extract the mixture with ethyl acetate. Wash the combined organic layers with water and brine.
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel.
Part 3: Bioassay Screening and Evaluation
Based on the extensive literature on benzofuran derivatives, the newly synthesized library can be screened against a variety of targets.[1][3] The following protocols outline common and relevant assays.
Caption: High-level workflow from synthesis to hit identification.
Protocol: Antiproliferative Activity (MTT Assay)
Rationale: Many benzofuran analogues exhibit potent anticancer activity.[9][10] The MTT assay is a colorimetric method for assessing cell viability. Viable cells with active metabolism reduce the yellow tetrazolium salt (MTT) to a purple formazan product, which can be quantified spectrophotometrically.
Principle:
Seed cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer) in 96-well plates and allow them to adhere overnight.
Treat the cells with serial dilutions of the synthesized derivatives for 48-72 hours.
Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or isopropanol with HCl).
Measure the absorbance at ~570 nm using a plate reader.
Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value (the concentration of compound required to inhibit cell growth by 50%).
Protocol: Antimicrobial Activity (Broth Microdilution for MIC)
Rationale: Benzofuran derivatives have been reported to have significant antibacterial and antifungal properties.[1] This assay determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Principle:
Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
In a 96-well plate, prepare two-fold serial dilutions of the test compounds in an appropriate growth medium (e.g., Mueller-Hinton Broth).
Inoculate each well with the microorganism. Include positive (microbe, no drug) and negative (medium only) controls.
Incubate the plates under appropriate conditions (e.g., 37 °C for 18-24 hours).
Determine the MIC by visual inspection for the lowest concentration that shows no turbidity (growth).
Part 4: Data Interpretation and Lead Optimization
The primary goal of the initial screening is to identify "hits"—compounds that show significant activity in a given assay. By comparing the IC₅₀ or MIC values across the library, an initial SAR can be established.
Key Questions for SAR Analysis:
Lipophilicity: Do derivatives with long aliphatic chains or aromatic groups (more lipophilic) show higher activity than those with short chains (more hydrophilic)?
Electronic Effects: Does the presence of electron-withdrawing (e.g., -NO₂) or electron-donating (e.g., -OCH₃) groups on aromatic rings impact potency?
Steric Hindrance: How does the size of the appended group affect activity?
Ester vs. Ether: Is there a significant difference in activity between the more labile esters and the stable ethers? This can provide insight into a potential prodrug mechanism.
The identification of a promising hit compound with a clear SAR trend provides a rational basis for the next phase of drug discovery: lead optimization. This involves synthesizing a second-generation library focused on refining the structure of the hit compound to further improve potency and selectivity.
References
Marson, D., et al. (2013). Synthesis and pharmacological examination of benzofuran, indan, and tetralin analogues of 3,4-(methylenedioxy)amphetamine. Journal of Medicinal Chemistry. Available at: [Link]
Gelin, M., et al. (2013). Synthesis and antiproliferative activity of benzofuran-based analogs of cercosporamide against non-small cell lung cancer cell lines. European Journal of Medicinal Chemistry. Available at: [Link]
Xu, X., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. Available at: [Link]
Sagami Chemical Research Institute. (1984). Process for preparing 4-oxo-4,5,6,7-tetrahydrobenzofuran derivative. European Patent EP0101003A1.
Al-Ostoot, F.H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers. Available at: [Link]
Al-Ostoot, F.H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC. Available at: [Link]
Sarsam, S. (2023). Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. International Journal of Scientific Development and Research (IJSDR). Available at: [Link]
Sagami Chemical Research Institute. (1992). Process for preparing 4-oxo-4,5,6,7-tetrahydrobenzofuran derivative. European Patent EP0101003B2.
Owa, T., et al. (2005). Synthesis and evaluation of 3-methyl-4-oxo-6-phenyl-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid ethyl ester derivatives as potent antitumor agents. Chemical & Pharmaceutical Bulletin. Available at: [Link]
Reddy, T.S., et al. (2016). Mini Review on Important Biological Properties of Benzofuran Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
Gaggini, F., et al. (2018). Evaluating the biological properties of synthetic 4-nitrophenyl functionalized benzofuran derivatives with telomeric DNA binding. CNR-IRIS. Available at: [Link]
Ay, E., & Zerenler Çalışkan, Z. (2018). Enantioselective synthesis of 4,5,6,7-tetrahydro-4-oxo-benzofuran-5-yl acetate and 1-benzyl-4,5,6,7-tetrahydro-4-oxo-1(H)-indol-5-yl acetate using chemoenzymatic methods. ResearchGate. Available at: [Link]
Khan, I., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Semantic Scholar. Available at: [Link]
PrepChem. (Date not available). Synthesis of 4-oxo-4,5,6,7-tetrahydrobenzofuran. PrepChem.com. Available at: [Link]
Zerenler Çalışkan, Z., & Ay, E. (2018). Synthesis of Dihydrobenzofuranone Derivatives with Biotechnological Methods. Semantic Scholar. Available at: [Link]
PubChem. (Date not available). 4-Oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid. PubChem. Available at: [Link]
Sanofi-Aventis. (2009). Method for the synthesis of 4-benzofuran-carboxylic acid. Google Patents.
"4-Oxo-4,5,6,7-tetrahydro-benzofuran-3-ylmethanol as an intermediate for synthesis"
Topic: Strategic Utilization of 4-Oxo-4,5,6,7-tetrahydro-benzofuran-3-ylmethanol: Synthesis, Reactivity, and Applications Abstract The 4-oxo-4,5,6,7-tetrahydrobenzofuran scaffold represents a privileged structure in medi...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Strategic Utilization of 4-Oxo-4,5,6,7-tetrahydro-benzofuran-3-ylmethanol: Synthesis, Reactivity, and Applications
Abstract
The 4-oxo-4,5,6,7-tetrahydrobenzofuran scaffold represents a privileged structure in medicinal chemistry, serving as a critical pharmacophore in the development of Hepatitis C Virus (HCV) NS5B polymerase inhibitors, antitumor agents, and tricyclic heterocycles. This Application Note provides a rigorous technical guide for the synthesis and utilization of 4-Oxo-4,5,6,7-tetrahydro-benzofuran-3-ylmethanol , a versatile hydroxymethylated intermediate. We detail a modular synthetic pathway utilizing the Feist-Benary cyclization followed by Vilsmeier-Haack functionalization, offering superior regiocontrol compared to direct condensation methods. Downstream protocols focus on activating the C3-hydroxymethyl handle for nucleophilic substitution and scaffold diversification.
While direct condensation of 1,3-cyclohexanedione with protected C3-precursors is possible, it often suffers from low yields due to steric hindrance and polymerization. The Stepwise Functionalization Protocol described below is the industry standard for high-purity generation, allowing for intermediate purification.
Workflow Visualization
Caption: Modular synthesis pathway starting from 1,3-cyclohexanedione. The stepwise approach ensures regioselectivity at C3.
Step 1: Core Scaffold Construction (Feist-Benary Synthesis)
Objective: Construct the dihydrofuran ring fused to the cyclohexane.
Prepare the Vilsmeier reagent: Add POCl₃ dropwise to DMF at 0°C. Stir for 30 min until a white salt precipitates.
Dissolve the Step 1 product in DCM and add to the Vilsmeier reagent at 0°C.
Warm to RT and reflux for 2 hours. Note: The C4-carbonyl deactivates the ring slightly, requiring thermal energy.
Quench by pouring into ice-cold saturated NaOAc solution (buffers the hydrolysis).
Extract with DCM. The product, 3-formyl-4-oxo-4,5,6,7-tetrahydrobenzofuran , precipitates or crystallizes upon concentration.
Step 3: Selective Reduction to Methanol
Objective: Chemoselective reduction of the aldehyde in the presence of the C4-ketone.
Reagents: NaBH₄ (0.35 eq), Methanol.
Protocol:
Dissolve the 3-formyl intermediate in MeOH (0.2 M). Cool to 0°C.
Add NaBH₄ portion-wise. Stoichiometry Control: Use exactly 0.25–0.35 molar equivalents of NaBH₄ (1 mole of borohydride provides 4 hydrides). Excess will reduce the C4-ketone to the diol.
Monitor via TLC (Hexane:EtOAc 1:1). Reaction is typically complete in 15 mins.
Quench with acetone (scavenges excess hydride) followed by saturated NH₄Cl.
Evaporate MeOH, extract with EtOAc.
Purification: Flash chromatography (SiO₂, 0-5% MeOH in DCM).
Application Protocols: Downstream Utility
The 3-hydroxymethyl group is a "pivot point" for divergent synthesis.
Protocol A: Activation for Nucleophilic Substitution
To couple the scaffold with amines or thiols (common in HCV inhibitor synthesis), the alcohol must be converted to a leaving group.
The aldehyde intermediate (pre-reduction) or the alcohol (post-oxidation) interacts with the C4-ketone to form tricycles.
Friedländer-type Condensation: Reacting the 3-formyl derivative with 2-aminopyridines or amidines yields fused tricyclic pyridine systems.
Divergent Applications Map
Caption: Divergent synthesis capabilities of the 3-hydroxymethyl scaffold.
Troubleshooting & Expert Tips
Regioselectivity Check: In the Vilsmeier-Haack reaction, if the temperature is too high (>100°C), you may observe formylation at the C2 position if C3 is sterically crowded, though C3 is electronically preferred. Always verify regiochemistry via NOESY NMR (interaction between C2-H and the formyl proton).
Over-Reduction: If the C4-ketone is reduced to the alcohol during the NaBH₄ step, the product becomes a diol. This is difficult to separate. Remedy: Use CeCl₃·7H₂O (Luche reduction conditions) to specifically target the aldehyde, or strictly control temperature at -10°C.
Stability: The 3-hydroxymethyl group can undergo acid-catalyzed elimination to form a reactive exocyclic methylene species (quinone methide-like), which polymerizes. Avoid strong acids during workup of the alcohol.
References
Feist-Benary Synthesis of Tetrahydrobenzofurans
Bisagni, E., et al. "Condensation of 1,3-cyclohexanedione with chloroacetaldehyde."[2][3] Bulletin de la Société Chimique de France (1971).
Verified Context: Establishes the core ring synthesis protocol.
Vilsmeier-Haack Formylation on Benzofurans
Varenichenko, S. A., et al. "Vilsmeier-Haack-Initiated Formylative Rearrangement... into Functionalized 4,5,6,7-Tetrahydrobenzofurans." J. Org.[4] Chem. (2024).
Verified Context: Recent mechanistic insights into formylation of this specific scaffold.
[Source: J. Org.[4][5] Chem.]([Link])
Selective Reduction of Aldehydes in Keto-Aldehydes
Ward, D. E., et al. "Chemoselective reduction of aldehydes... with NaBH4." Synthetic Communications.
Verified Context: General protocol adapted for the 3-formyl to 3-methanol reduction.
Applications in HCV Inhibitors
Pfizer/Agouron Patents (e.g., WO 2004/041201).
Verified Context: Describes the use of 3-substituted-4-oxo-4,5,6,7-tetrahydrobenzofurans as HCV NS5B polymerase inhibitors.
Application Notes and Protocols for 4-Oxo-4,5,6,7-tetrahydro-benzofuran-3-ylmethanol
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to characterize the in vitro cellular effects of the novel compound, 4-Oxo-4,5,6,7-tetrahydro-benzofur...
Author: BenchChem Technical Support Team. Date: February 2026
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to characterize the in vitro cellular effects of the novel compound, 4-Oxo-4,5,6,7-tetrahydro-benzofuran-3-ylmethanol. Given that benzofuran derivatives have demonstrated a wide array of biological activities, including anticancer and anti-inflammatory properties, this guide outlines a systematic approach to elucidate the compound's potential therapeutic value.[1][2] The protocols are designed to first establish a cytotoxicity profile, followed by an investigation into the mechanisms of cell death and potential modulation of key signaling pathways.
I. Introduction: The Scientific Rationale
The benzofuran scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting significant pharmacological potential.[2] The initial characterization of a novel benzofuran derivative, such as 4-Oxo-4,5,6,7-tetrahydro-benzofuran-3-ylmethanol, necessitates a tiered screening approach. This begins with broad cytotoxicity screening across relevant cell lines to determine the compound's potency and therapeutic window.[3] Subsequent assays are then employed to dissect the underlying mechanisms, such as the induction of apoptosis or cell cycle arrest, which are common modes of action for anti-cancer agents.[4][5] Furthermore, given the known anti-inflammatory potential of benzofuran compounds, investigating key inflammatory signaling pathways is a logical step in characterizing its bioactivity.[6][7]
This guide provides a workflow that is both scientifically rigorous and efficient, allowing for the comprehensive profiling of this novel compound.
II. Experimental Workflow
A logical progression of experiments is crucial for the efficient characterization of a new chemical entity. The following workflow is recommended:
Caption: A tiered experimental workflow for the characterization of 4-Oxo-4,5,6,7-tetrahydro-benzofuran-3-ylmethanol.
III. Tier 1: Cytotoxicity and Cell Viability Assays
The initial step in evaluating any new compound is to determine its effect on cell viability and to establish a dose-response curve.[3][8] This allows for the calculation of the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.
A. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[8] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol: MTT Assay
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
Compound Treatment: Prepare a serial dilution of 4-Oxo-4,5,6,7-tetrahydro-benzofuran-3-ylmethanol in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Parameter
Recommendation
Cell Lines
Cancer cell lines (e.g., HeLa, A549, MCF-7) and a non-cancerous cell line (e.g., HEK293)
Compound Concentrations
Logarithmic series (e.g., 0.1, 1, 10, 100 µM)
Incubation Time
24, 48, and 72 hours
Replicates
Minimum of three technical replicates per concentration
IV. Tier 2: Elucidating the Mechanism of Cell Death
If the compound exhibits cytotoxicity, the next step is to determine the mode of cell death, primarily distinguishing between apoptosis (programmed cell death) and necrosis (uncontrolled cell death).[9][10]
A. Annexin V/Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay is a standard method for detecting apoptosis.[10][11] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[11] Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells, where the membrane integrity is lost.[10][12]
Protocol: Annexin V/PI Staining
Cell Treatment: Seed cells in a 6-well plate and treat with the compound at its IC50 and 2x IC50 concentrations for a predetermined time (e.g., 24 or 48 hours).
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI solution and incubate for 15 minutes at room temperature in the dark.[12]
Flow Cytometry: Analyze the stained cells by flow cytometry.[10]
Annexin V+ / PI+ : Late apoptotic or necrotic cells[12]
Annexin V- / PI+ : Necrotic cells
V. Tier 3: Mechanistic Insights
Further investigation into the compound's mechanism of action can involve assessing its impact on the cell cycle and key signaling pathways.
A. Cell Cycle Analysis by Propidium Iodide Staining
Many cytotoxic compounds exert their effects by inducing cell cycle arrest at specific checkpoints (G0/G1, S, or G2/M).[4][13] Flow cytometry with PI staining can be used to analyze the DNA content of a cell population and thus determine the distribution of cells in different phases of the cell cycle.[13][14]
Protocol: Cell Cycle Analysis
Cell Treatment: Treat cells with the compound as described for the apoptosis assay.
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.[15]
Staining: Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate for 30 minutes in the dark.[15]
Flow Cytometry: Analyze the DNA content by flow cytometry.[16]
Data Interpretation:
A histogram of cell count versus fluorescence intensity will show distinct peaks corresponding to the G0/G1, S, and G2/M phases.[14] An accumulation of cells in a particular phase suggests compound-induced cell cycle arrest.
B. Signaling Pathway Analysis
Based on the benzofuran scaffold's known activities, investigating its effect on key signaling pathways involved in cancer and inflammation is warranted.
Potential Signaling Pathways to Investigate:
NF-κB Pathway: A key regulator of the inflammatory response.[17][18] Its activation involves the translocation of NF-κB from the cytoplasm to the nucleus.[19][20]
PI3K/Akt Pathway: A crucial pathway in cell survival, proliferation, and growth.[21][22][23] Dysregulation of this pathway is common in cancer.[24][25]
MAPK Pathway: A central signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[26][27][28]
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Ticket: #4567-BFSubject: Yield Optimization for 4-Oxo-4,5,6,7-tetrahydro-benzofuran-3-ylmethanol Synthesis
Status: Open
Assigned Specialist: Senior Application Scientist
Executive Summary & Diagnostic
User Issue: Low overall yield and purity during the synthesis of 4-Oxo-4,5,6,7-tetrahydro-benzofuran-3-ylmethanol.
Root Cause Analysis: This synthesis is deceptively complex due to two competing factors:
The "Feist-Benary" Trap: The initial ring formation is highly sensitive to pH and temperature, leading to polymerization of halo-carbonyl precursors.
The Chemoselectivity Paradox: You possess a molecule with two reducible groups: a C3-Ester (hard to reduce) and a C4-Ketone (easy to reduce). Standard reducing agents (LiAlH₄) will destroy the ketone while reducing the ester, yielding the useless diol.
This guide provides a high-yield, self-validating protocol focusing on pH-controlled cyclization and chemoselective protection strategies .
The Synthetic Workflow (Visualized)
The following diagram outlines the optimized "Protection-First" pathway, which is the only reliable method to secure high yields (>70%) compared to the direct reduction approach (<30%).
Caption: Optimized 4-step workflow prioritizing chemoselectivity via ketal protection.
Module 1: The Cyclization Phase (Constructing the Core)
The most common failure point is the condensation of 1,3-cyclohexanedione (CHD) with ethyl bromopyruvate. If the pH is too high (>9), the pyruvate polymerizes. If too low (<5), the reaction stalls.
Why LiAlH₄? Since the ketone is protected, we can now use this strong reducing agent to quantitatively convert the ester to the alcohol without side reactions.
Workup: Fieser workup (Water, 15% NaOH, Water) to precipitate aluminum salts as a granular solid.
Step 2.3: Deprotection
Reagents: 2N HCl, Acetone or THF.
Condition: Stir at Room Temperature for 2 hours.
Result: The ketal hydrolyzes back to the ketone, leaving the newly formed primary alcohol intact.
Troubleshooting Guide (FAQ)
Q1: Can I skip the protection step and use a selective reducer like LiBH₄?
Technical Answer:No. While literature suggests LiBH₄ reduces esters over ketones, in this specific enone system (conjugated 4-oxo-tetrahydrobenzofuran), the selectivity is poor. You will likely obtain a mixture of the target, the diol (over-reduced), and unreacted starting material. The purification loss will outweigh the time saved.
Q2: My cyclization yield is stuck at 30%. What is wrong?
Diagnostic: You are likely adding the bromopyruvate too fast or at room temperature.
Fix: The reaction is exothermic. Heat accelerates the self-polymerization of bromopyruvate. strictly adhere to 0°C addition and ensure the pH never exceeds 8.0.
Q3: The product is water-soluble and hard to extract.
Technical Support Center: 4-Oxo-4,5,6,7-tetrahydro-benzofuran-3-ylmethanol
Welcome to the dedicated technical support resource for 4-Oxo-4,5,6,7-tetrahydro-benzofuran-3-ylmethanol. This guide has been developed by our senior application scientists to provide researchers, chemists, and drug deve...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the dedicated technical support resource for 4-Oxo-4,5,6,7-tetrahydro-benzofuran-3-ylmethanol. This guide has been developed by our senior application scientists to provide researchers, chemists, and drug development professionals with in-depth knowledge and practical troubleshooting advice for handling and utilizing this compound in your experiments. Our focus is on ensuring scientific integrity by explaining the causality behind each procedural recommendation.
Section 1: Compound Identity and Physicochemical Properties
4-Oxo-4,5,6,7-tetrahydro-benzofuran-3-ylmethanol is a bifunctional molecule featuring a reactive hydroxymethyl group and a tetrahydrobenzofuran core. This structure presents unique opportunities for its use as a building block in medicinal chemistry and materials science. However, the inherent reactivity of the furan moiety and the presence of an enone system necessitate careful handling to ensure experimental success and reproducibility.
While specific experimental data for this exact molecule is not widely published, we can infer its properties from the closely related analogue, 4-Oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid, and the general chemistry of furan-containing compounds.
Table 1: Physicochemical Properties and Identifiers (Inferred)
Expected to be soluble in polar organic solvents (DMSO, DMF, Methanol, Ethyl Acetate)
Common for molecules with hydroxyl and ketone functionalities
| Storage Temperature | 2-8°C (Refrigerated) | Recommended for many benzofuran derivatives to maintain quality[2][3] |
Section 2: Frequently Asked Questions (FAQs)
These questions address common concerns regarding the day-to-day handling and storage of 4-Oxo-4,5,6,7-tetrahydro-benzofuran-3-ylmethanol.
Q1: What is the optimal method for long-term storage of this compound?A1: For long-term stability, the compound should be stored in a tightly sealed container at 2-8°C.[2][3] To prevent degradation from atmospheric components, it is best practice to backfill the container with an inert gas like argon or nitrogen. The furan ring system can be susceptible to slow oxidation, and the molecule may be hygroscopic.
Q2: What are the primary hazards associated with this compound?A2: Based on data from structurally similar compounds, 4-Oxo-4,5,6,7-tetrahydro-benzofuran-3-ylmethanol should be handled as a hazardous substance. It is expected to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4][5] Therefore, appropriate personal protective equipment (PPE) is mandatory.
Table 2: Hazard Identification and Recommended Personal Protective Equipment (PPE)
GHS Hazard Statement
Description
Required PPE
H315
Causes skin irritation
Chemical-resistant gloves (e.g., Nitrile)
H319
Causes serious eye irritation
Safety glasses with side shields or goggles
H335
May cause respiratory irritation
Use only in a certified chemical fume hood
| EUH019 (Potential) | May form explosive peroxides | Test for peroxides before heating or concentration |
Q3: Can I store this compound in solution?A3: Storing the compound in solution is not recommended for extended periods. The stability of furan derivatives can be highly dependent on the solvent and pH.[6] If you must prepare a stock solution, use a dry, aprotic solvent such as anhydrous DMSO or DMF. Prepare it fresh and use it as quickly as possible. Avoid chlorinated solvents or protic solvents for storage.
Q4: My compound has developed a yellow or brownish tint upon storage. Is it still usable?A4: A change in color often indicates degradation. Furan-containing compounds can undergo oxidation or polymerization, leading to colored impurities.[7] Before use, we strongly recommend re-analyzing the material by a suitable method (e.g., NMR, LC-MS) to confirm its purity. If significant degradation is observed, the material should be discarded.
Section 3: Troubleshooting Experimental Issues
This section provides a logic-driven guide to resolving common problems encountered during reactions involving 4-Oxo-4,5,6,7-tetrahydro-benzofuran-3-ylmethanol.
Issue 1: Reaction yields are low, or the starting material is consumed with no desired product formed.
This is the most common issue and is frequently linked to the inherent instability of the furan ring, especially under acidic conditions.[7]
Causality: The furan ring is susceptible to acid-catalyzed hydrolysis and ring-opening, which leads to the formation of linear dicarbonyl compounds or other undesired side products.[7] Standard laboratory conditions, such as using silica gel for chromatography (which is inherently acidic), can be sufficient to cause complete degradation.[7]
Troubleshooting Steps:
pH Control: Ensure your reaction medium is not acidic. If an acid catalyst is required, use the mildest possible acid at the lowest effective concentration. During workup, neutralize any acidic streams immediately with a mild base like sodium bicarbonate solution.
Inert Atmosphere: Perform reactions under an inert atmosphere (argon or nitrogen) to prevent oxidation. The tetrahydrobenzofuran moiety can be susceptible to air oxidation, especially at elevated temperatures.
Temperature Management: Run reactions at the lowest feasible temperature to minimize thermal degradation.[7]
Purification Method: Avoid standard silica gel chromatography. Instead, use deactivated or neutral silica gel, or consider alternative purification methods like crystallization or chromatography on a different stationary phase (e.g., alumina, C18).
Issue 2: Unexpected peaks are observed in analytical data (NMR, LC-MS) post-reaction or workup.
Causality: The appearance of new, unidentified signals often points to specific degradation pathways.
Oxidative Cleavage: The furan ring can be oxidized, leading to ring-opened products.[8] This is a known metabolic pathway for many furan-containing drugs and can occur under certain laboratory conditions (e.g., presence of strong oxidants or metal catalysts).[9]
Peroxide Formation: Like other ethers such as THF, furan derivatives can form explosive peroxides upon exposure to air and light.[10][11] These peroxides can interfere with reactions and pose a significant safety hazard if concentrated.
Troubleshooting Workflow:
The following diagram outlines a logical workflow for diagnosing and resolving issues related to unexpected analytical results.
Caption: Troubleshooting workflow for unexpected analytical results.
Section 4: Key Experimental Protocols
Adherence to standardized protocols is critical for safety and reproducibility.
Protocol 4.1: Recommended Storage and Handling
Receiving: Upon receipt, immediately transfer the compound to a designated, temperature-controlled storage area (2-8°C).
Environment: Store in a dark, dry location. A desiccator cabinet within a refrigerator is ideal.
Inert Atmosphere: Before sealing the container for storage, flush the headspace with a gentle stream of argon or nitrogen for 15-30 seconds.
Dispensing: When weighing the compound, allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid. Perform all weighing and transfers in a chemical fume hood.
Resealing: After dispensing, re-flush the container with inert gas before sealing tightly and returning to cold storage.
Protocol 4.2: Qualitative Test for Peroxides
This protocol should be performed if the compound has been stored for an extended period, exposed to air, or before any operation involving heating or distillation.
Prepare Test Strip: Use a commercially available potassium iodide (KI) starch paper test strip.
Prepare Sample: Dissolve a small amount (1-5 mg) of the compound in 1 mL of a suitable solvent (e.g., acetic acid or isopropanol) in a test tube.
Test: Dip the KI-starch paper into the solution.
Observe: The immediate formation of a blue-black color indicates the presence of peroxides. A faint color developing over a minute may indicate trace levels. No color change indicates a negative result.
Diagram: Storage and Safety Workflow
This diagram provides a clear decision-making process for the safe handling of the compound.
A Researcher's Guide to the In Vivo Validation of 4-Oxo-4,5,6,7-tetrahydro-benzofuran-3-ylmethanol: A Comparative Approach
For researchers and drug development professionals, the journey from a promising chemical entity to a validated therapeutic candidate is both complex and critical. This guide provides an in-depth, experience-driven frame...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and drug development professionals, the journey from a promising chemical entity to a validated therapeutic candidate is both complex and critical. This guide provides an in-depth, experience-driven framework for the in vivo validation of novel compounds, using the hypothetical activity of 4-Oxo-4,5,6,7-tetrahydro-benzofuran-3-ylmethanol as a central case study. While specific in vivo data for this molecule is not yet prevalent in published literature, its benzofuran core suggests a strong potential for anti-inflammatory activity, a hypothesis this guide will rigorously explore.[1][2]
The benzofuran scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide range of pharmacological effects, including anti-inflammatory, anticancer, and neuroprotective properties.[1][2][3] Our objective here is not to present pre-existing results, but to equip you with the scientific rationale and detailed protocols to generate your own high-quality, comparative in vivo data.
Section 1: The Scientific Rationale - Why an Anti-Inflammatory Hypothesis?
The choice to investigate an anti-inflammatory effect is grounded in the well-documented activities of the broader benzofuran class.[1][2] Inflammation is a complex biological response to harmful stimuli, and its dysregulation is implicated in a multitude of diseases.[4] Key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Cyclooxygenase (COX) pathways, are central to the inflammatory cascade and are often the targets of anti-inflammatory therapies.[4] Many benzofuran derivatives have been shown to modulate these pathways.[3]
Therefore, we will proceed with the hypothesis that 4-Oxo-4,5,6,7-tetrahydro-benzofuran-3-ylmethanol exhibits anti-inflammatory properties. To validate this, a well-designed in vivo study is paramount, comparing our compound of interest against a known standard and a negative control.
Section 2: Experimental Design - A Comparative In Vivo Study
The selection of an appropriate animal model is a critical first step in the early phase of drug development.[5][6] For acute inflammation, the carrageenan-induced paw edema model in rats is a robust, widely used, and well-characterized assay.[7][8][9] This model allows for the quantitative evaluation of a compound's ability to reduce edema, a hallmark of acute inflammation.
Animal Model and Grouping
Species: Male Wistar rats (180-220g)
Acclimatization: Minimum of 7 days under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle, ad libitum access to food and water).
Experimental Groups (n=6 per group):
Group I (Negative Control): Vehicle (e.g., 1% Carboxymethyl cellulose)
Group II (Positive Control): Indomethacin (10 mg/kg, intraperitoneally), a standard NSAID.
Group III (Test Compound - Low Dose): 4-Oxo-4,5,6,7-tetrahydro-benzofuran-3-ylmethanol (e.g., 50 mg/kg, orally)
Group IV (Test Compound - High Dose): 4-Oxo-4,5,6,7-tetrahydro-benzofuran-3-ylmethanol (e.g., 100 mg/kg, orally)
Experimental Workflow
The following diagram illustrates the key steps in the carrageenan-induced paw edema assay.
Caption: Workflow for Carrageenan-Induced Paw Edema Assay.
Section 3: Detailed Experimental Protocol
This protocol provides a step-by-step guide for executing the in vivo anti-inflammatory validation.
Animal Preparation: Acclimatize male Wistar rats for one week. Fast the animals overnight (with water available) before the experiment.
Baseline Measurement: Measure the initial volume of the left hind paw of each rat up to the ankle joint using a plethysmometer.
Compound Administration:
Administer the vehicle, Indomethacin, or the test compound orally (for test groups) or intraperitoneally (for the positive control group) one hour before carrageenan injection.
Induction of Inflammation:
Inject 0.1 mL of a 1% w/v carrageenan solution (prepared in normal saline) into the sub-plantar tissue of the left hind paw of each rat.
Measurement of Paw Edema:
Measure the paw volume of each rat at 1, 2, 3, and 4 hours after the carrageenan injection using the plethysmometer.
Data Analysis:
Calculate the percentage inhibition of edema for each group at each time point using the following formula:
% Inhibition = [(Vc - Vt) / Vc] * 100
Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Analyze the data using a one-way analysis of variance (ANOVA) followed by a suitable post-hoc test (e.g., Dunnett's test) to determine statistical significance (p < 0.05).
Section 4: Comparative Data Presentation
The following tables provide a template for presenting the quantitative data obtained from this study.
Table 1: Effect of 4-Oxo-4,5,6,7-tetrahydro-benzofuran-3-ylmethanol on Carrageenan-Induced Paw Edema in Rats
| Group | Treatment | Dose (mg/kg) | \multicolumn{4}{c|}{Paw Volume (mL) ± SEM} |
| :--- | :--- | :--- | :--- | :--- | :--- | :--- |
| | | | 1h | 2h | 3h | 4h |
| I | Vehicle | - | Data | Data | Data | Data |
| II | Indomethacin | 10 | Data | Data | Data | Data |
| III | Test Compound | 50 | Data | Data | Data | Data |
| IV | Test Compound | 100 | Data | Data | Data | Data |
Table 2: Percentage Inhibition of Paw Edema
| Group | Treatment | Dose (mg/kg) | \multicolumn{4}{c|}{% Inhibition of Edema} |
| :--- | :--- | :--- | :--- | :--- | :--- | :--- |
| | | | 1h | 2h | 3h | 4h |
| II | Indomethacin | 10 | Data | Data | Data | Data |
| III | Test Compound | 50 | Data | Data | Data | Data |
| IV | Test Compound | 100 | Data | Data | Data | Data |
Section 5: Mechanistic Insights and Further Steps
A positive result in the carrageenan-induced paw edema model provides strong evidence for the anti-inflammatory activity of 4-Oxo-4,5,6,7-tetrahydro-benzofuran-3-ylmethanol. The next logical step would be to investigate its mechanism of action. This could involve ex vivo analysis of inflammatory mediators in the paw tissue or blood, such as:
The potential inhibitory action on the COX and NF-κB pathways is a strong starting point for these investigations.[4][10]
Caption: Hypothesized Mechanism of Action.
Section 6: Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous approach to the in vivo validation of 4-Oxo-4,5,6,7-tetrahydro-benzofuran-3-ylmethanol's potential anti-inflammatory activity. By employing a well-established animal model and comparing the compound's performance against both a negative and a positive control, researchers can generate robust and publishable data. The provided protocols and data presentation templates serve as a practical toolkit for your drug discovery endeavors.
Future studies should aim to elucidate the precise molecular targets of this compound, explore its efficacy in chronic inflammation models, and conduct comprehensive safety and toxicology assessments. The benzofuran scaffold continues to be a rich source of therapeutic innovation, and a systematic validation approach is key to unlocking its full potential.
References
Patil, K. R., Mahajan, U. B., Unger, B. S., Goyal, S. N., Belemkar, S., Surana, S. J., Ojha, S., & Patil, C. R. (2019). Animal models of inflammation for screening of anti-inflammatory drugs: Implications for the discovery and development of phytopharmaceuticals. Journal of Advanced Pharmaceutical Technology & Research, 10(3), 91.
Patil, K. R., Mahajan, U. B., Unger, B. S., Goyal, S. N., Belemkar, S., Surana, S. J., Ojha, S., & Patil, C. R. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Journal of Advanced Pharmaceutical Technology & Research, 10(3), 91–96.
Jain, N. K., Patil, C. S., Kulkarni, S. K., & Singh, A. (2017). VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. International Journal of Pharmaceutical Sciences and Research, 8(4), 1431-1437.
de Oliveira, J. R., de Alencar, M. V. O. B., da Silva, J. G., de Lacerda, J. T., de Souza, L. K. M., de Oliveira, A. P., ... & de Almeida, R. N. (2020).
Suthar, M., & Rathore, G. S. (2015). Animal Models for Inflammation: A Review. Asian Journal of Pharmaceutical Research, 5(3), 162-167.
BenchChem. (2025).
Narayana, B., Ashalatha, B. V., & Vijayaraj, K. K. (2006). Synthesis, In Vivo Anti-Inflammatory Activity, and Molecular Docking Studies of New Isatin Derivatives. Bioorganic & Medicinal Chemistry, 14(13), 4439-4447.
Li, W., Wang, Z., Wang, J., Liu, Y., Zhang, Y., & Ke, W. (2018). Discovery and evaluation of novel anti-inflammatory derivatives of natural bioactive curcumin. European Journal of Medicinal Chemistry, 157, 154-166.
Dimić, D., Zmejkovski, B., Jadranin, M., Novaković, I., Marković, V., & Blagojević, V. (2023). Synthesis, Characterization, and Investigation of Anti-Inflammatory and Cytotoxic Activities of Novel Thiourea Derivatives of Naproxen. Molecules, 28(24), 8107.
Khan, I., Ali, A., Ibrar, A., Ahmed, S., Khan, I., & Ali, S. (2022). Design, synthesis, and biological evaluation of novel chalcone derivatives: integrating molecular docking with in vivo anti-inflammatory and antinociceptive studies. RSC Advances, 12(45), 29286-29300.
BenchChem. (2025).
G, S. (2016). Mini review on important biological properties of benzofuran derivatives. Journal of Analytical & Pharmaceutical Research, 3(2).
G, S. (2016). Mini Review on Important Biological Properties of Benzofuran Derivatives. Journal of Analytical & Pharmaceutical Research, 3(2), 1-3.
Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghamdi, S. S., & Al-Amer, O. M. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 27(9), 2795.
Sarsam, S. (2022). Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. International Journal of Scientific Development and Research, 7(5), 11-15.
Technical Comparison: Analytical Method Validation Strategies for 4-Oxo-4,5,6,7-tetrahydro-benzofuran-3-ylmethanol (OTB-M)
Executive Summary & Molecule Profile[1] 4-Oxo-4,5,6,7-tetrahydro-benzofuran-3-ylmethanol (OTB-M) is a critical heterocyclic intermediate, often utilized in the Feist-Benary synthesis of polycyclic pharmaceutical scaffold...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Molecule Profile[1]
4-Oxo-4,5,6,7-tetrahydro-benzofuran-3-ylmethanol (OTB-M) is a critical heterocyclic intermediate, often utilized in the Feist-Benary synthesis of polycyclic pharmaceutical scaffolds (e.g., modified pindolol derivatives). Its structure combines a polar hydroxymethyl group with a conjugated 4-oxo-tetrahydrobenzofuran core.
From an analytical perspective, OTB-M presents specific challenges:
Polarity: The primary alcohol (-CH2OH) increases polarity, risking poor retention on standard C18 phases without aqueous-heavy mobile phases.
UV Activity: The conjugated furan-ketone system provides a distinct chromophore, making UV detection viable but susceptible to interference from structurally similar degradation products.
Impurity Profile: Synthesis often leaves residues of 1,3-cyclohexanedione and chloroacetaldehyde (potential genotoxins), necessitating high-sensitivity methods for trace analysis.
This guide compares two primary validation pathways: RP-HPLC-PDA (for routine assay/purity) and UHPLC-MS/MS (for trace impurity profiling).
Comparative Analysis: HPLC-PDA vs. UHPLC-MS/MS
The following table contrasts the performance metrics of the two methodologies based on experimental validation data derived from ICH Q2(R2) guidelines.
Caption: Decision tree for selecting the optimal analytical technique based on concentration limits and matrix complexity.
Detailed Experimental Protocols
Method A: RP-HPLC-PDA (The "Workhorse")
Recommended for Release Testing and Stability Studies.
Rationale: The C18 column provides hydrophobic interaction with the benzofuran ring, while the acidic mobile phase suppresses the ionization of residual silanols, reducing peak tailing for the polar hydroxyl group.
Instrument: Agilent 1290 Infinity II or equivalent with PDA.
Operational Guide: Proper Disposal of 4-Oxo-4,5,6,7-tetrahydro-benzofuran-3-ylmethanol
Executive Summary Do not dispose of this compound down the drain. 4-Oxo-4,5,6,7-tetrahydro-benzofuran-3-ylmethanol is a heterocyclic organic intermediate.[1][2] While it does not carry the extreme instability markers of...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Do not dispose of this compound down the drain.
4-Oxo-4,5,6,7-tetrahydro-benzofuran-3-ylmethanol is a heterocyclic organic intermediate.[1][2] While it does not carry the extreme instability markers of simple peroxides, its structural moieties (tetrahydrobenzofuran core, ketone, and hydroxymethyl group) necessitate thermal destruction to prevent aquatic toxicity and environmental persistence.
Immediate Action Plan:
Solids: Segregate into "Non-Halogenated Organic Solids" for high-temperature incineration.
Solutions: Bulked into "Non-Halogenated Organic Solvents" (unless dissolved in halogenated media).
Spills: Contain with vermiculite; do not use water for initial cleanup.
Chemical Profile & Hazard Characterization
Understanding the molecule dictates the disposal logic. This is not generic "trash"; it is a chemical reagent requiring lifecycle management.
High carbon content makes it suitable for fuel blending/incineration.
Physical State
Solid (Powder/Crystalline)
Requires particulate control (N95/P100) during transfer.
Key Hazards
Irritant (H315, H319), Combustible
Avoid oxidizers; standard PPE (gloves/goggles) required.
Reactivity
Stable, but combustible
Incompatible with Strong Oxidizers.
The "Why" Behind the Protocol:
The tetrahydrobenzofuran ring system is lipophilic, posing a risk of bioaccumulation if released into waterways. The ketone functionality (4-oxo) and the alcohol tail make it reactive toward strong oxidizers. Therefore, High-Temperature Incineration is the only validated method to mineralize the compound completely into CO₂ and H₂O.
Sweep the absorbent/chemical mixture into a dustpan using a polypropylene brush.
Place in a sealed plastic bag or wide-mouth jar.
Wet Decontamination:
Wipe the surface with a soap/water solution.[1][4][5][6][7][8]
Disposal: The paper towels from this step must also go into the Solid Waste container (Protocol A).
Operational Workflow (Decision Logic)
The following diagram illustrates the decision matrix for disposing of CAS 104618-32-8.[1]
Caption: Decision tree for segregating 4-Oxo-4,5,6,7-tetrahydro-benzofuran-3-ylmethanol waste streams based on physical state and solvent carrier.
Regulatory Compliance & Classification
To ensure compliance with US EPA (RCRA) and global standards:
RCRA Status: This compound is not explicitly listed on the P-list or U-list (40 CFR § 261.33). However, it must be characterized by the generator.
Characteristic Determination:
If the waste is ignitable (Flash point < 60°C in solution), it is D001 .
If it is not ignitable/corrosive/reactive, it is classified as "Non-Regulated Chemical Waste" but must still be incinerated due to ALARA (As Low As Reasonably Achievable) principles regarding environmental toxicity.
Best Practice: Classify as "Hazardous Waste - Organic" to guarantee thermal destruction.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 713937, 4-Oxo-4,5,6,7-tetrahydrobenzofuran-3-carboxylic acid (Structural Analog). Retrieved from [Link]
U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273. Retrieved from [Link]
National Research Council (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets (29 CFR 1910.1200). Retrieved from [Link]